4-amino-8-fluorocinnoline-3-carboxylic acid 4-amino-8-fluorocinnoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 161373-45-1
VCID: VC20895952
InChI: InChI=1S/C9H6FN3O2/c10-5-3-1-2-4-6(11)8(9(14)15)13-12-7(4)5/h1-3H,(H2,11,12)(H,14,15)
SMILES: C1=CC2=C(C(=NN=C2C(=C1)F)C(=O)O)N
Molecular Formula: C9H6FN3O2
Molecular Weight: 207.16 g/mol

4-amino-8-fluorocinnoline-3-carboxylic acid

CAS No.: 161373-45-1

Cat. No.: VC20895952

Molecular Formula: C9H6FN3O2

Molecular Weight: 207.16 g/mol

* For research use only. Not for human or veterinary use.

4-amino-8-fluorocinnoline-3-carboxylic acid - 161373-45-1

Specification

CAS No. 161373-45-1
Molecular Formula C9H6FN3O2
Molecular Weight 207.16 g/mol
IUPAC Name 4-amino-8-fluorocinnoline-3-carboxylic acid
Standard InChI InChI=1S/C9H6FN3O2/c10-5-3-1-2-4-6(11)8(9(14)15)13-12-7(4)5/h1-3H,(H2,11,12)(H,14,15)
Standard InChI Key NOIHXHCMSBSYKZ-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=NN=C2C(=C1)F)C(=O)O)N
Canonical SMILES C1=CC2=C(C(=NN=C2C(=C1)F)C(=O)O)N

Introduction

Chemical Properties and Structure

4-Amino-8-fluorocinnoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H6FN3O2 and a molecular weight of 207.16 g/mol . The compound bears the CAS registry number 161373-45-1 and is also known by alternative names such as 3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate and 4-Amino-8-fluoro-3-cinnolinecarboxylic acid hydrate . Its structure consists of a cinnoline core (a benzene ring fused with a pyridazine ring) with three key functional groups: an amino group at position 4, a fluorine atom at position 8, and a carboxylic acid group at position 3.
The chemical identifiers for this compound include:

PropertyValue
Molecular FormulaC9H6FN3O2
Molecular Weight207.16 g/mol
CAS Number161373-45-1
IUPAC Name4-amino-8-fluorocinnoline-3-carboxylic acid
Standard InChIInChI=1S/C9H6FN3O2/c10-5-3-1-2-4-6(11)8(9(14)15)13-12-7(4)5/h1-3H,(H2,11,12)(H,14,15)
Standard InChIKeyNOIHXHCMSBSYKZ-UHFFFAOYSA-N
SMILESC1=CC2=C(C(=NN=C2C(=C1)F)C(=O)O)N
PubChem Compound ID3074776
The presence of the fluorine atom at position 8 is particularly noteworthy, as fluorine substitution in heterocycles can dramatically alter the compound's physicochemical properties and biological activities. Fluorine's high electronegativity and small size allow it to form strong bonds with carbon while minimally affecting the molecular size. Additionally, fluorine can participate in hydrogen bonding interactions, potentially influencing the compound's binding affinity to biological targets.

Structural Relationships with Similar Compounds

Understanding the relationship between 4-amino-8-fluorocinnoline-3-carboxylic acid and structurally similar compounds can provide valuable insights into its potential applications. A comparative analysis reveals interesting structural variations that could impact pharmacological properties.

Comparison with 4-Amino-8-chloroquinoline-3-carboxylic acid

An analogous compound, 4-Amino-8-chloroquinoline-3-carboxylic acid (CAS: 955328-22-0), provides an interesting comparison. This compound differs in two significant ways: it contains a quinoline rather than a cinnoline core, and it features a chlorine atom instead of fluorine at the 8-position. The molecular formula of this compound is C10H7ClN2O2 with a molecular weight of 222.63 g/mol. Such differences in the heterocyclic core and halogen substitution can lead to distinct biological activities and physicochemical properties.

Comparison with Fluoroquinolone Antibacterial Agents

Fluoroquinolones represent another class of related compounds with established antibacterial properties. These compounds typically contain a fluorine atom at the 6-position and various substituents at other positions of the quinolone core. The synthesis and structure-activity relationship of 1-Aryl-6,8-difluoroquinolone antibacterial agents, as described in the literature, highlight the importance of fluorine positioning in determining biological activity . While 4-amino-8-fluorocinnoline-3-carboxylic acid differs in its core structure from fluoroquinolones, the fluorine substitution pattern may confer similar advantages in terms of metabolic stability and target binding.

Structure-Activity Relationship Considerations

The biological activity of heterocyclic compounds like 4-amino-8-fluorocinnoline-3-carboxylic acid is highly dependent on their structural features. From studies on related compounds, several key structure-activity relationship (SAR) insights can be extrapolated:

Spectroscopic Analysis and Identification

Spectroscopic techniques are crucial for the identification and characterization of compounds like 4-amino-8-fluorocinnoline-3-carboxylic acid. Based on data from related compounds, the following spectroscopic features would be expected:

  • NMR Spectroscopy: The 1H-NMR spectrum would likely show a characteristic signal for the carboxylic acid proton at around δ 14-15 ppm, similar to related heterocyclic carboxylic acids . The aromatic protons would appear in the δ 7-9 ppm range, with coupling patterns influenced by the presence of the fluorine atom. The amino group protons would typically appear as a broad singlet at around δ 5-7 ppm.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 207, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the carboxylic acid group and cleavage of the cinnoline ring.

  • IR Spectroscopy: Characteristic absorption bands would include the carboxylic acid C=O stretch (around 1700 cm-1), N-H stretching of the amino group (3300-3500 cm-1), and C-F stretching (around 1000-1400 cm-1).
    These spectroscopic characteristics, combined with the compound's chemical properties, provide important tools for its identification and quality control.

Applications and Future Directions

Pharmaceutical Research

The primary application of 4-amino-8-fluorocinnoline-3-carboxylic acid appears to be in pharmaceutical research, particularly as a building block or lead compound for developing new therapeutic agents. The compound's structural features suggest potential applications in several areas:

  • Development of anticancer agents, leveraging the known antimitotic properties of cinnoline derivatives.

  • Exploration as a scaffold for antiviral agents, particularly HIV-1 integrase inhibitors, based on the activity of structurally similar quinoline-3-carboxylic acids .

  • Investigation of potential antibacterial properties, considering the structural similarities with fluoroquinolone antibiotics .

Chemical Synthesis

As a functionalized heterocycle, 4-amino-8-fluorocinnoline-3-carboxylic acid could serve as a valuable intermediate in the synthesis of more complex molecules. The presence of the amino group, carboxylic acid, and the cinnoline core provides multiple sites for further chemical modifications, enabling the creation of diverse chemical libraries for drug discovery programs.

Future Research Directions

Several promising research directions emerge from the current understanding of 4-amino-8-fluorocinnoline-3-carboxylic acid:

  • Detailed structure-activity relationship studies to determine the impact of the fluorine position and other structural modifications on biological activity.

  • Exploration of different synthetic routes to improve yield and purity.

  • Comprehensive evaluation of anticancer activity against various cancer cell lines.

  • Investigation of potential antiviral activity, particularly against HIV-1.

  • Development of novel derivatives with enhanced pharmacokinetic properties.

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